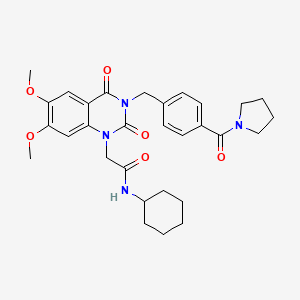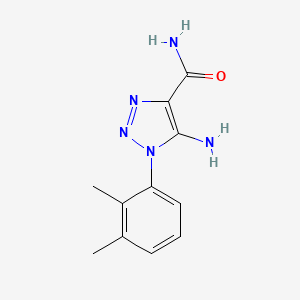
5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as imidazole derivatives have been synthesized using various methods . For instance, a synthetic scheme for a representative compound shows that 2,3-dimethyl aniline reacts with benzil to form the desired compound under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring attached to a phenyl ring with two methyl groups and an amide group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amine and amide groups could potentially undergo various reactions. For example, the amine group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature and have a high melting point due to the presence of the amide group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Amino-1,2,3-triazole-4-carboxylic acid derivatives, including those with dimethylphenyl groups, play a pivotal role in creating diverse biologically active compounds and peptidomimetics. Their synthesis often involves sophisticated chemical reactions, such as ruthenium-catalyzed cycloadditions, to overcome challenges like the Dimroth rearrangement. This process enables the creation of triazole-based scaffolds with complete regiocontrol, which are crucial for developing compounds with specific biological activities, including HSP90 inhibitors, highlighting their significance in medicinal chemistry and drug design (Ferrini et al., 2015).
Antimicrobial Applications
The antimicrobial properties of 1,2,3-triazole derivatives have been extensively researched. Novel synthesis routes have led to the discovery of 1,2,3-triazole-4-carboxamides with significant antimicrobial activities against a wide range of pathogens. These compounds have shown potent effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains such as Cryptococcus neoformans var. grubii and Candida albicans. This broad-spectrum activity underlines the potential of these compounds in addressing various infectious diseases and highlights the importance of 1,2,3-triazole derivatives in developing new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Research
1,2,3-Triazole-4-carboxamide derivatives have also been explored for their potential in cancer therapy. Research into the synthesis and biological evaluation of these compounds, including those with specific modifications like ferrocenylmethyl amino acid and fluorinated benzene-carboxamide derivatives, has revealed promising anticancer activities. Some of these compounds have shown cytotoxic effects on cancer cell lines, such as the MCF-7 breast cancer cell line, suggesting their utility as novel anticancer agents. The ability to induce oxidative damage through a reactive oxygen species-mediated mechanism is particularly noteworthy, providing insights into their mode of action and the potential for developing targeted cancer therapies (Butler et al., 2013).
Mecanismo De Acción
Target of Action
It’s structurally similar to 5-amino-pyrazoles , which are known to interact with a variety of enzymes and receptors .
Mode of Action
Compounds with similar structures, such as 5-amino-pyrazoles, are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
5-amino-pyrazoles, which are structurally similar, are known to be involved in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Triazole compounds, which share a similar structure, are known to bind readily in the biological system , suggesting potential bioavailability.
Result of Action
5-amino-pyrazoles, which are structurally similar, are known to be used as synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
Action Environment
It’s worth noting that the structure and reactivity of similar compounds, such as 3(5)-aminopyrazoles, can be influenced by environmental factors such as ph .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-1-(2,3-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-4-3-5-8(7(6)2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNDZDAHGSLSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)
![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)
![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)

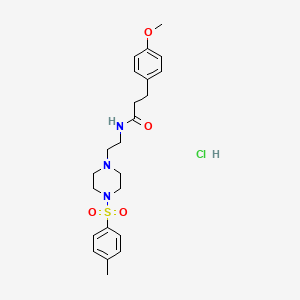
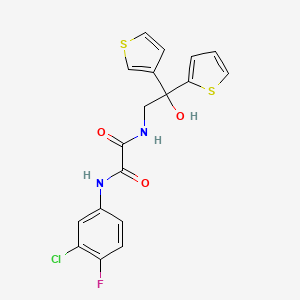
![1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2758487.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)
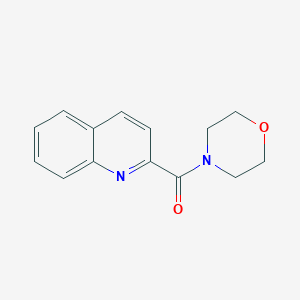
![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)
![Furan-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2758497.png)
